N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Description
The compound (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an indole ring, a morpholine moiety, and a dimethylsulfamoyl group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Properties
Molecular Formula |
C27H33N5O5S |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C27H33N5O5S/c1-20-8-10-21(11-9-20)26(33)29-24(27(34)28-12-13-31-14-16-37-17-15-31)18-22-19-32(38(35,36)30(2)3)25-7-5-4-6-23(22)25/h4-11,18-19H,12-17H2,1-3H3,(H,28,34)(H,29,33)/b24-18- |
InChI Key |
WYPXDFGMIHTJBN-MOHJPFBDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(C3=CC=CC=C32)S(=O)(=O)N(C)C)/C(=O)NCCN4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(C3=CC=CC=C32)S(=O)(=O)N(C)C)C(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the dimethylsulfamoyl group. The subsequent steps involve the formation of the formamido group and the attachment of the morpholine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, protective groups, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and reaction conditions would be carefully controlled to ensure consistency and reproducibility on a large scale.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring and the morpholine moiety can be oxidized under specific conditions.
Reduction: The formamido group can be reduced to an amine.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield various oxidized derivatives, while reduction of the formamido group would produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe for studying biological processes involving indole derivatives. Its interactions with biological macromolecules can provide insights into the mechanisms of action of related compounds.
Medicine
In medicine, (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE has potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics for applications in electronics, coatings, and other fields.
Mechanism of Action
The mechanism of action of (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The dimethylsulfamoyl group and the formamido group can form hydrogen bonds with biological macromolecules, influencing their function. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE shares similarities with other indole derivatives, such as tryptamines and indole-3-carbinol.
Morpholine-containing compounds: These include various pharmaceuticals and agrochemicals that utilize the morpholine moiety for its solubility-enhancing properties.
Uniqueness
The uniqueness of (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
